molecular formula C8H16ClNO B2948307 6-Azaspiro[3.5]nonan-2-ol hydrochloride CAS No. 2306270-07-3

6-Azaspiro[3.5]nonan-2-ol hydrochloride

Cat. No.: B2948307
CAS No.: 2306270-07-3
M. Wt: 177.67
InChI Key: SACGXSXYVHUIGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Azaspiro[3.5]nonan-2-ol hydrochloride involves several steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing both nitrogen and hydroxyl functional groups. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This typically involves continuous flow reactors and automated systems to maintain precise control over temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

6-Azaspiro[3.5]nonan-2-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include ketones, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Azaspiro[3.5]nonan-2-ol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Azaspiro[3.5]nonan-2-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, modulating the activity of these targets. This can lead to various biological effects, depending on the specific pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Azaspiro[3.5]nonan-2-ol hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers unique binding affinities and reactivity profiles, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

6-azaspiro[3.5]nonan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-7-4-8(5-7)2-1-3-9-6-8;/h7,9-10H,1-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACGXSXYVHUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC(C2)O)CNC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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